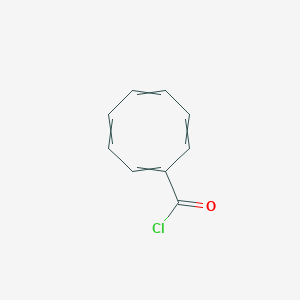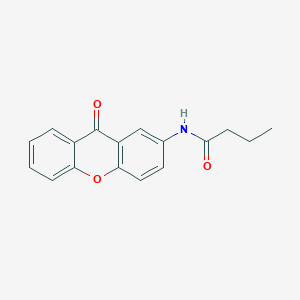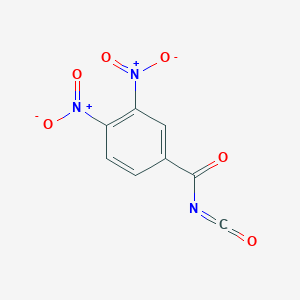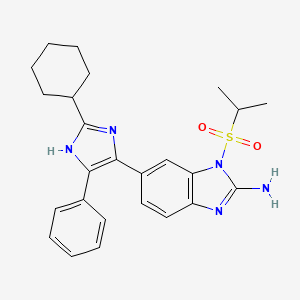
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon with the formula C₈H₈. This compound is known for its unique structure, which includes a ring of eight carbon atoms with alternating double bonds. Cyclooctatetraene itself is a colorless to light yellow flammable liquid at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclooctatetraene with phosgene (COCl₂) under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the toxic and corrosive nature of phosgene. The process is carefully monitored to ensure the safety of workers and the environment .
Análisis De Reacciones Químicas
Types of Reactions
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclooctatetraene-1,3,5,7-tetraone.
Reduction: Reduction reactions can convert it into cyclooctatetraene derivatives with fewer double bonds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can replace the chlorine atom under mild conditions.
Major Products Formed
Oxidation: Cyclooctatetraene-1,3,5,7-tetraone.
Reduction: Cyclooctatetraene derivatives with fewer double bonds.
Substitution: Various substituted cyclooctatetraene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Researchers use it to study the effects of polyunsaturated compounds on biological systems.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride involves its ability to undergo various chemical reactions due to the presence of multiple double bonds and a reactive chlorine atom. These features allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctatetraene: The parent compound with a similar structure but without the carbonyl chloride group.
Cyclooctatetraene-1,2-dicarboxylic acid dimethyl ester: A derivative with ester groups.
Cyclooctatetraene-1,3,6,8-tetracarbonitrile: A derivative with nitrile groups.
Uniqueness
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for a wider range of chemical transformations compared to its parent compound and other derivatives .
Propiedades
Número CAS |
663618-22-2 |
|---|---|
Fórmula molecular |
C9H7ClO |
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
cyclooctatetraenecarbonyl chloride |
InChI |
InChI=1S/C9H7ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H |
Clave InChI |
RUTRLNDKHNOGFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC(=CC=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane](/img/structure/B12533028.png)

![Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate](/img/structure/B12533044.png)
![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12533045.png)

![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide](/img/structure/B12533048.png)
![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)


![(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine](/img/structure/B12533084.png)
![{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid](/img/structure/B12533085.png)

